![molecular formula C19H14ClF3N2O2 B2661845 ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate CAS No. 338410-03-0](/img/structure/B2661845.png)
ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate” is a complex organic molecule. It is related to the class of compounds known as trifluoromethylpyridines . Trifluoromethylpyridines are used in various industries, including agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The InChI code for a related compound, ethyl 3-chloro-5-(trifluoromethyl)picolinate, is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a related compound, ethyl 3-chloro-5-(trifluoromethyl)picolinate, the molecular weight is 253.61 . It is a clear liquid with a color ranging from colorless to yellow .Scientific Research Applications
Chemical Synthesis and Polymerization
Ethyl acrylates like Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate are used extensively in chemical synthesis and polymerization processes. For instance, they are involved in one-step aldol condensations for synthesizing various chemical compounds, as demonstrated in research where ethyl acrylate is synthesized from ethyl acetate and formaldehyde through aldol condensation, using Ce–P–Cs/γ-Al2O3 catalysts (Sararuk et al., 2017). Additionally, ethyl acrylates are used in the palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins, highlighting their role in creating materials with specific properties (Dai & Chen, 2018).
Medicinal Chemistry and Drug Development
In medicinal chemistry, these compounds are employed in the synthesis of various pharmaceutical intermediates and active compounds. Ethyl acrylates can undergo reactions to form novel polyfunctional pyrazolyl-substituted monocyclic pyridines, which are significant in developing new pharmaceuticals (Latif et al., 2003). They are also involved in the synthesis of arylsulfonylpyrroles, indicating their utility in creating diverse chemical structures useful in drug development (Santo et al., 1998).
Material Science and Industrial Applications
Ethyl acrylates play a crucial role in material science, particularly in the development of polymers with specific properties. Their polymerization behavior, as explored in studies on the copolymerization of ethylene with acrylate monomers, is essential for producing materials with desirable thermal, mechanical, and chemical properties (Zhai et al., 2017). These applications are critical in industries ranging from packaging to automotive and electronics.
Photophysical Studies
Ethyl acrylates are also used in photophysical studies, such as the synthesis of pyrenyl fluorophores. These studies contribute to the understanding of fluorescence properties in various solvents and states, which is crucial for applications in optical materials and sensors (Piotrowicz et al., 2015).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For ethyl 3-chloro-5-(trifluoromethyl)picolinate, the safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .
Properties
IUPAC Name |
ethyl (Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-2-27-17(26)8-7-12-11-25(16-6-4-3-5-14(12)16)18-15(20)9-13(10-24-18)19(21,22)23/h3-11H,2H2,1H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFYCOZHRJUIW-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
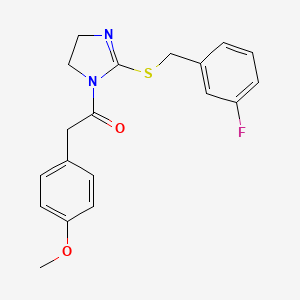
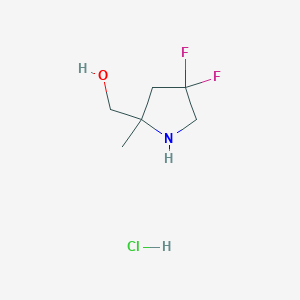

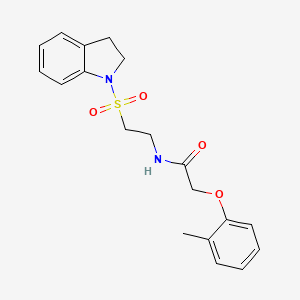
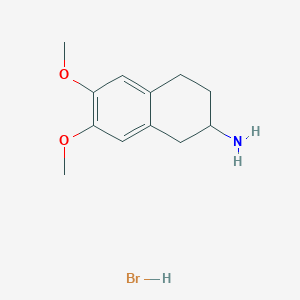
![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)
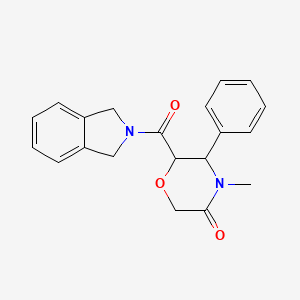
![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

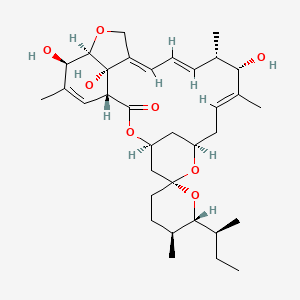

![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)
